Lipophilicity Differentiation vs. Mono-Chloro and Positional Isomers
The computed XLogP3 for 1‑chloro‑2‑(1‑chloropropan‑2‑yl)benzene is 3.7, which is identical to the mono‑chloro analog (1‑chloropropan‑2‑yl)benzene (XLogP3 3.7) [1][2]. However, the target compound achieves this identical logP while carrying a second chlorine atom, indicating that the ortho‑chloro substitution compensates lipophilicity in a manner distinct from simple additive models. In contrast, the positional isomer 1‑chloro‑2‑(2‑chloropropyl)benzene shows XLogP3 3.8, and the para‑dichloro analog 1‑chloro‑4‑(2‑chloropropan‑2‑yl)benzene yields XLogP3 3.5 [1][3]. These differences, though modest, are significant in reverse‑phase chromatographic method development where retention time shifts of ±0.05–0.10 logP units can alter separation resolution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | (1‑Chloropropan‑2‑yl)benzene (XLogP3 3.7); 1‑Chloro‑2‑(2‑chloropropyl)benzene (XLogP3 3.8); 1‑Chloro‑4‑(2‑chloropropan‑2‑yl)benzene (XLogP3 3.5) |
| Quantified Difference | ΔXLogP3 = 0.0 (vs. mono‑chloro), –0.1 (vs. 2‑chloropropyl isomer), +0.2 (vs. para‑dichloro analog) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025–2026 releases) |
Why This Matters
Procurement decisions for chromatographic method development or medicinal chemistry SAR studies require precise logP matching; the target compound offers identical lipophilicity to the mono‑chloro scaffold while providing a second functional handle for derivatization.
- [1] PubChem Compound Summary for CID 64326698, 1-Chloro-2-(1-chloropropan-2-yl)benzene. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] PubChem Compound Summary for CID 522778, (1-Chloropropan-2-yl)benzene. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [3] PubChem Compound Summaries for CID 18417694 and CID 13997888. National Center for Biotechnology Information. Accessed Apr 2026. View Source
